2,6-Dichloro-5-fluoronicotinoyl chloride
Overview
Description
“2,6-Dichloro-5-fluoronicotinoyl chloride” is a chemical compound with the molecular formula C6HCl3FNO. It has a molecular weight of 228.44 . The IUPAC name for this compound is 2,6-dichloro-5-fluoropyridine-3-carbonyl chloride .
Synthesis Analysis
An improved process for the preparation of 2,6-dichloro-5-fluoronicotinoyl chloride involves converting a 2,6-dihydroxy-5-fluoronicotinic acid ester in one step using phosphorus oxychloride and a lithium reagent .
Molecular Structure Analysis
The InChI code for “2,6-Dichloro-5-fluoronicotinoyl chloride” is 1S/C6HCl3FNO/c7-4-2(6(9)12)1-3(10)5(8)11-4/h1H . The Canonical SMILES representation is C1=C(C(=NC(=C1F)Cl)Cl)C(=O)Cl .
Physical And Chemical Properties Analysis
“2,6-Dichloro-5-fluoronicotinoyl chloride” is a clear yellow liquid . It has a density of 1.64 g/mL at 25 °C . The boiling point is 238-239 °C . The compound is stored at ambient temperature .
Scientific Research Applications
Synthesis of Organic Compounds
Production of Ethyl 2,6-Dichloro-5-fluoronicotinoyl Acetate : Zhou Yan-feng (2007) demonstrated the synthesis of Ethyl 2,6-Dichloro-5-fluoronicotinoyl Acetate using 2,6-Dichloro-5-fluoronicotinic acid, which is a significant process in organic chemistry (Zhou Yan-feng, 2007).
Formation of Naphthyridinones : Research by Magali Valés et al. (2002) explored the reaction of enaminones with 2,6-Dichloro-5-fluoronicotinoyl chloride, leading to the creation of N-acylation products and naphthyridinones. This showcases its role in the synthesis of polycondensed heterocycles (Magali Valés et al., 2002).
Pharmaceutical Intermediate Synthesis
Quinolone Antibacterial Agents : Zhu Qiu-feng (2005) described the synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate, a key intermediate for Quinolone antibacterial agents, using 2,6-Dichloro-5-fluoronicotinoyl chloride (Zhu Qiu-feng, 2005).
Preparation of Anticancer Drug Intermediates : Research by Jianqing Zhang et al. (2019) highlighted the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for anticancer drugs, involving 2,6-Dichloro-5-fluoronicotinoyl chloride (Jianqing Zhang et al., 2019).
Innovative Synthesis Techniques
- Efficient and Scalable Synthesis : B. Choi et al. (2005) and Jae Hoon Lee et al. (2007) have contributed significantly to the development of efficient synthesis techniques for compounds involving 2,6-Dichloro-5-fluoronicotinoyl chloride, emphasizing its importance in large-scale chemical manufacturing processes (B. Choi et al., 2005); (Jae Hoon Lee et al., 2007).
Safety And Hazards
“2,6-Dichloro-5-fluoronicotinoyl chloride” is classified as a dangerous compound. It causes skin and eye irritation and may cause respiratory irritation . The safety statements recommend wearing suitable protective clothing, gloves, and eye/face protection . It should be handled in a well-ventilated place and kept away from food, drink, and animal feeding stuffs .
properties
IUPAC Name |
2,6-dichloro-5-fluoropyridine-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3FNO/c7-4-2(6(9)12)1-3(10)5(8)11-4/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATVXELAYCLVTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)Cl)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369966 | |
Record name | 2,6-Dichloro-5-fluoropyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-5-fluoronicotinoyl chloride | |
CAS RN |
96568-02-4 | |
Record name | 2,6-Dichloro-5-fluoropyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-5-fluoro-3-pyridinecarbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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